molecular formula C7H9NO2 B1381659 (2-Cyclopropyloxazol-5-yl)methanol CAS No. 1889959-79-8

(2-Cyclopropyloxazol-5-yl)methanol

Cat. No.: B1381659
CAS No.: 1889959-79-8
M. Wt: 139.15 g/mol
InChI Key: FANJGSPWMTWYNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of a base can lead to the formation of the oxazole ring . The hydroxymethyl group can then be introduced through subsequent reactions, such as the reduction of an oxazole aldehyde intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials . The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Properties

IUPAC Name

(2-cyclopropyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANJGSPWMTWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 2
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 3
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 4
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 5
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 6
(2-Cyclopropyloxazol-5-yl)methanol

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